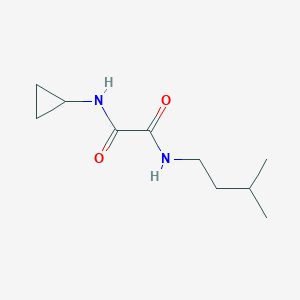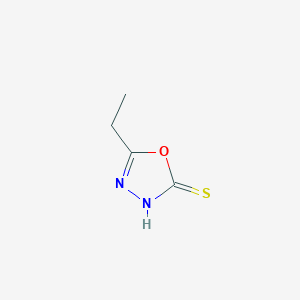
N1-ethyl-5-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-ethyl-5-methylbenzene-1,2-diamine” is a chemical compound with the molecular weight of 150.22 . It is also known by its IUPAC name "N1-ethyl-N1-methylbenzene-1,2-diamine" .
Molecular Structure Analysis
The molecular structure of “N1-ethyl-5-methylbenzene-1,2-diamine” is represented by the formula C9H14N2 . The InChI code for this compound is 1S/C9H14N2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3 .Scientific Research Applications
Clay-Swelling Inhibitor
N1-ethyl-5-methylbenzene-1,2-diamine is used as a clay-swelling inhibitor, which is crucial in preventing the hydration of clay minerals . This reduces the risk of wellbore instability and reservoir damage, which are significant challenges in the exploitation of shale oil resources .
Adsorption Mechanism Study
The compound is used in molecular dynamics simulations to study its adsorption mechanism on the surface of montmorillonite . This helps in understanding the inhibition mechanisms and evaluating and designing inhibitor molecules .
Temperature Effect Study
Studies have been conducted to understand the effect of temperature on the adsorption stability of N1-ethyl-5-methylbenzene-1,2-diamine on the montmorillonite surface . These insights are beneficial for the selection and molecular design of new clay-swelling inhibitors .
Molecular Conformation Study
Research has been done to investigate the effects of molecular conformation on the adsorption ability of N1-ethyl-5-methylbenzene-1,2-diamine . The results show that the adsorption ability of the compound on the montmorillonite surface is significantly affected by the molecular conformation .
Deuteroarylation of Alkenes
The compound has been used in the electroreductive deuteroarylation of alkenes . This process is an environmentally friendly approach for anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides with D2O as the deuterium source .
Drug Metabolism Research
Deuterated compounds, such as N1-ethyl-5-methylbenzene-1,2-diamine, hold important application value in drug metabolism research . Incorporating deuterium at specific positions may necessitate the development of new and often intricate synthetic methodologies .
Safety and Hazards
The safety information for “N1-ethyl-5-methylbenzene-1,2-diamine” indicates that it is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-N-ethyl-4-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPFZAJYBPIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
742054-04-2 |
Source


|
| Record name | 1-N-ethyl-5-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)


![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)

